molecular formula C13H19N B12653030 Quinoline, 1-butyl-1,2,3,4-tetrahydro- CAS No. 6613-30-5

Quinoline, 1-butyl-1,2,3,4-tetrahydro-

Cat. No.: B12653030
CAS No.: 6613-30-5
M. Wt: 189.30 g/mol
InChI Key: HIWBVBCKPRGRCD-UHFFFAOYSA-N
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Description

Quinoline, 1-butyl-1,2,3,4-tetrahydro- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a butyl group attached to the nitrogen atom in the tetrahydroquinoline structure. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline, 1-butyl-1,2,3,4-tetrahydro- can be achieved through several methods. One common approach involves the reduction of quinoline derivatives using hydrogenation techniques. For instance, the hydrogenation of 1-butylquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas can yield the desired tetrahydro derivative .

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale hydrogenation processes. These processes typically use high-pressure hydrogen gas and efficient catalysts to ensure high yields and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired conversion rates.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 1-butyl-1,2,3,4-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of catalysts like Pd/C or platinum (Pt) is commonly used.

    Substitution: Alkyl halides and aryl halides are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, such as hydroxyl, carbonyl, and amino groups.

Scientific Research Applications

Quinoline, 1-butyl-1,2,3,4-tetrahydro- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are explored for their potential as therapeutic agents in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of quinoline, 1-butyl-1,2,3,4-tetrahydro- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes or interfere with the function of cellular receptors. The exact pathways and molecular targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a similar structure but without the butyl group.

    1,2,3,4-Tetrahydroquinoline: A similar compound without the butyl substitution.

    Quinoline, 1-butyl-: A similar compound but without the tetrahydro structure.

Uniqueness

Quinoline, 1-butyl-1,2,3,4-tetrahydro- is unique due to the presence of both the butyl group and the tetrahydro structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-butyl-3,4-dihydro-2H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-2-3-10-14-11-6-8-12-7-4-5-9-13(12)14/h4-5,7,9H,2-3,6,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWBVBCKPRGRCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074648
Record name Quinoline, 1-butyl-1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6613-30-5
Record name 1-Butyl-1,2,3,4-tetrahydroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6613-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 1-butyl-1,2,3,4-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006613305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 1-butyl-1,2,3,4-tetrahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Quinoline, 1-butyl-1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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